2-Chloro-3-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Chloro-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O2 It is a substituted benzaldehyde, characterized by the presence of a chloro group at the second position and a trifluoromethoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzaldehyde with trifluoromethoxy reagents under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of 2-Chloro-3-(trifluoromethoxy)benzaldehyde may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to replace the chloro or trifluoromethoxy groups.
Major Products Formed
Oxidation: 2-Chloro-3-(trifluoromethoxy)benzoic acid.
Reduction: 2-Chloro-3-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethoxy)benzaldehyde: Lacks the chloro group, only has the trifluoromethoxy group.
2-Chloro-4-(trifluoromethoxy)benzaldehyde: The trifluoromethoxy group is at the fourth position instead of the third.
Uniqueness
2-Chloro-3-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the chloro and trifluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its similar compounds .
Properties
Molecular Formula |
C8H4ClF3O2 |
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Molecular Weight |
224.56 g/mol |
IUPAC Name |
2-chloro-3-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4ClF3O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H |
InChI Key |
QHUAGGPJXFTTAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C=O |
Origin of Product |
United States |
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